molecular formula C9H6Cl2N2 B13002653 2,4-Dichloroquinolin-8-amine

2,4-Dichloroquinolin-8-amine

Cat. No.: B13002653
M. Wt: 213.06 g/mol
InChI Key: ADWHECLWRRRFMG-UHFFFAOYSA-N
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Description

2,4-Dichloroquinolin-8-amine is a dichlorinated quinoline derivative serving as a versatile synthetic intermediate in organic chemistry and drug discovery research. The specific placement of chlorine atoms at the 2 and 4 positions of the quinoline ring, along with an amine group at the 8-position, makes this compound a valuable scaffold for constructing more complex molecules. Similar quinoline-based structures are known to be used in the development of compounds with anti-angiogenic properties, acting as inhibitors of targets like methionine aminopeptidase type 2 (MetAP2) and sirtuin 1 (SIRT1) in research settings . Researchers utilize this compound in structure-activity relationship (SAR) studies to explore and optimize bioactivity, particularly in the design of potential anti-cancer and anti-infective agents . As a reagent, it is employed in various cross-coupling reactions, nucleophilic substitutions, and cyclization processes to generate diverse heterocyclic libraries. The product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly for Research Use Only and is not to be used as a drug, agricultural chemical, or for any other household or personal applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

2,4-dichloroquinolin-8-amine

InChI

InChI=1S/C9H6Cl2N2/c10-6-4-8(11)13-9-5(6)2-1-3-7(9)12/h1-4H,12H2

InChI Key

ADWHECLWRRRFMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)N)N=C(C=C2Cl)Cl

Origin of Product

United States

Significance of Halogenated and Aminated Quinoline Derivatives in Synthetic Chemistry

The strategic placement of halogen and amine groups on the quinoline (B57606) core profoundly influences the molecule's reactivity and biological profile. Halogens, particularly chlorine, are highly effective directing groups and can be readily substituted, providing a gateway for the introduction of diverse functional groups through nucleophilic substitution and cross-coupling reactions. nih.govevitachem.com This versatility is a key reason why halogenated quinolines are prized intermediates in organic synthesis. rsc.org

The presence of an amine group, on the other hand, introduces a site for hydrogen bonding and can significantly modulate the compound's physicochemical properties, such as solubility and basicity. researchgate.net In medicinal chemistry, the amino group is often a crucial pharmacophore, interacting with biological targets like enzymes and receptors. researchgate.net The combination of both halogen and amine functionalities, as seen in 2,4-dichloroquinolin-8-amine, creates a molecule with multiple reactive sites, allowing for selective and sequential chemical modifications. mdpi.com This dual functionality enables the synthesis of complex molecular architectures with tailored properties.

The positions of these substituents on the quinoline ring are also paramount in determining the molecule's ultimate function. For instance, the reactivity of the chlorine atoms at the C2 and C4 positions of the quinoline ring differs, allowing for regioselective reactions. researchgate.net This differential reactivity is a powerful tool for synthetic chemists, enabling the controlled construction of specific isomers.

Chemical Reactivity and Transformation Studies of 2,4 Dichloroquinolin 8 Amine

Nucleophilic Substitution Reactions

The presence of two chlorine atoms on the quinoline (B57606) core, activated by the ring nitrogen, makes 2,4-dichloroquinolin-8-amine a versatile substrate for nucleophilic aromatic substitution (SNAr) reactions. The inherent electronic properties of the quinoline system govern the regioselectivity of these reactions, while the amino group at C-8 also presents a site for further functionalization.

Reactivity and Regioselectivity at C-2 and C-4 Halogen Positions

In nucleophilic aromatic substitution reactions involving 2,4-disubstituted quinolines, the C-4 position is generally more susceptible to nucleophilic attack than the C-2 position. nih.govlassbio.com.brresearchgate.net This preferential reactivity is attributed to the greater electron deficiency at the C-4 carbon, which can be explained by resonance and inductive effects within the quinoline ring system. nih.gov

Studies on analogous 2,4-dichloroquinazolines, which share electronic similarities with 2,4-dichloroquinolines, have provided significant insights into this regioselectivity. Density Functional Theory (DFT) calculations on 2,4-dichloroquinazoline (B46505) revealed that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, rendering it more susceptible to nucleophilic attack. nih.govresearchgate.net This theoretical finding is consistent with the experimentally observed lower activation energy for nucleophilic attack at the C-4 position, thus favoring the formation of 4-substituted products. nih.gov

The general mechanism for the SNAr reaction at the C-4 position involves the attack of a nucleophile to form a Meisenheimer-like intermediate, followed by the departure of the chloride leaving group to restore aromaticity. The reaction is often facilitated by a base to abstract a proton from the attacking nucleophile or the intermediate. nih.gov While substitution at C-4 occurs readily, subsequent substitution at the C-2 position typically requires more forcing conditions, such as higher temperatures or the use of microwave irradiation, due to the lower reactivity of this position. nih.gov

The nature of the leaving group also plays a crucial role in the reactivity at the C-2 position. For instance, studies on 2-alkylthio-4-chloro-8-methylquinolines have shown that the presence of an ethylthio group at C-2, instead of a chloro group, enables hydrazinolysis to occur at this position, which is inactive in the corresponding 2,4-dichloro derivative. mdpi.com This indicates that modifying the leaving group can alter the reactivity profile of the quinoline core.

Reactivity of the Amino Group at C-8

The amino group at the C-8 position of the quinoline ring is a key functional handle that can be utilized for further molecular elaboration. wikipedia.org Its nucleophilic character allows it to participate in a variety of reactions, most notably the formation of amides. This reactivity is often exploited in the synthesis of more complex molecules, where the 8-aminoquinoline (B160924) moiety can act as a directing group in transition metal-catalyzed reactions. wikipedia.org

The formation of an amide bond by reacting the C-8 amino group with carboxylic acids or their derivatives is a common transformation. sci-hub.se However, due to the inherent stability of the resulting amide bond, cleavage to regenerate the amine or to yield a carboxylic acid derivative often requires harsh conditions, such as concentrated acid or base at high temperatures. sci-hub.se To circumvent this, methods for activating the amide bond have been developed, including N-alkylation or N-nitrosylation, which render the carbonyl group more susceptible to nucleophilic attack under milder conditions. sci-hub.se

Mechanistic Investigations of Nucleophilic Displacements

The mechanism of nucleophilic aromatic substitution (SNAr) on chloroquinolines, including this compound, generally proceeds through a two-step addition-elimination pathway. researcher.life The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom (typically C-4), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group (chloride ion) is expelled, and the aromaticity of the quinoline ring is restored.

The rate of the reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the electronic properties of the quinoline ring. nih.gov The presence of the electronegative nitrogen atom in the quinoline ring is crucial for activating the C-2 and C-4 positions towards nucleophilic attack by withdrawing electron density. nih.gov

Computational studies on the analogous 2,4-dichloroquinazoline system have provided a deeper understanding of the factors governing regioselectivity. These studies show that the preference for substitution at the C-4 position is a result of a lower activation energy barrier for the formation of the corresponding Meisenheimer intermediate compared to the attack at the C-2 position. nih.gov This is attributed to the electronic distribution in the LUMO of the dichloroquinazoline, where the C-4 position has a larger coefficient, indicating it is the more electrophilic site. nih.gov

Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. This compound, with its two reactive C-Cl bonds, is a suitable substrate for such transformations, allowing for the introduction of a wide range of substituents onto the quinoline scaffold.

Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgyonedalabs.com In the context of this compound, this reaction can be employed to introduce aryl or vinyl substituents at the C-2 and C-4 positions.

The regioselectivity of the Suzuki-Miyaura coupling on 2,4-dichloroquinolines is often controlled by the reaction conditions and the catalyst system. Research on 2,4-dichloroquinoline (B42001) has demonstrated that regioselective C-2 alkynylation can be achieved using a Pd/C-Cu mediated Sonogashira coupling, followed by a Suzuki coupling at the C-4 position of the resulting 2-alkynyl-4-chloroquinoline. nih.gov The initial selectivity for the C-2 position in the Sonogashira reaction is attributed to the higher susceptibility of the chloro group at the azomethine carbon (C-2) to oxidative addition with Pd(0), which is influenced by the coordination of the quinoline nitrogen to the palladium catalyst. nih.gov

The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium source, ligand, and base is critical for achieving high yields and selectivities. mdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions on Dichloro-heteroaromatics

Starting MaterialBoronic AcidCatalystBaseProductYield (%)
4,6-dichloro-N,N-diethyl-1,3,5-triazin-2-aminep-methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃4,4'-[6-(diethylamino)-1,3,5-triazine-2,4-diyl]bis(methoxybenzene)92
4,6-dichloropyrimidinep-methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃4,6-bis(4-methoxyphenyl)pyrimidine89
2,6-dichloropyridinep-methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃2,6-bis(4-methoxyphenyl)pyridine85

Data adapted from a study on Suzuki-Miyaura reactions of dichloro-heteroaromatics. researchgate.net

Carbon-Nitrogen Bond Forming Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgtcichemicals.comlibretexts.org This reaction is a powerful method for the synthesis of arylamines and has been widely applied in medicinal and materials chemistry. organic-chemistry.org For this compound, this reaction provides a direct route to introduce various amino substituents at the C-2 and C-4 positions.

The catalytic cycle of the Buchwald-Hartwig amination is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle. beilstein-journals.orgrsc.org

The regioselectivity of the Buchwald-Hartwig amination on 2,4-dichloroquinolines can be influenced by the reaction conditions. Generally, the C-4 position is more reactive towards nucleophilic attack, and thus, mono-amination often occurs selectively at this position under milder conditions. nih.gov Achieving disubstitution at both C-2 and C-4 positions typically requires more forcing conditions or a sequential approach. nih.gov

Table 2: Representative Ligands for Buchwald-Hartwig Amination

Ligand NameAbbreviationStructureTypical Applications
(2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)XPhos[Image of XPhos structure]General for amination of aryl chlorides, bromides, and triflates. beilstein-journals.org
2,2'-Bis(diphenylphosphino)-1,1'-binaphthylBINAP[Image of BINAP structure]Effective for coupling primary amines with aryl iodides and triflates. wikipedia.org
1,1'-Bis(diphenylphosphino)ferrocenedppf[Image of dppf structure]Useful for a range of C-N coupling reactions. wikipedia.org
BrettPhosBrettPhos[Image of BrettPhos structure]Designed for coupling primary amines. libretexts.org

This table provides examples of ligands commonly used in Buchwald-Hartwig amination reactions, which are applicable to substrates like this compound. The specific choice of ligand would depend on the nature of the amine and the desired outcome of the reaction.

Derivatization for Synthetic Expansion

The primary amine at the C8 position is a versatile handle for introducing a wide array of substituents, thereby expanding the molecular diversity accessible from this quinoline scaffold. Key derivatization strategies include acylation, alkylation, and reactions with nitrosating agents.

The 8-amino group of this compound exhibits typical nucleophilic character for an aromatic amine and readily undergoes acylation with various acylating agents. This reaction converts the primary amine into a more complex and often more stable secondary amide. The process involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of an acyl halide, anhydride, or other activated carboxylic acid derivative. This transformation is significant as the resulting amide functionality can alter the compound's electronic properties and serve as a directing group in subsequent synthetic steps. wikipedia.org

Commonly employed acylating agents include acyl chlorides and anhydrides in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct (e.g., HCl).

Table 1: Representative Acylation Reactions

Acylating AgentProduct NameGeneral Reaction Conditions
Acetyl chlorideN-(2,4-dichloroquinolin-8-yl)acetamideInert solvent (e.g., DCM, THF), base (e.g., pyridine)
Benzoyl chlorideN-(2,4-dichloroquinolin-8-yl)benzamideInert solvent, base, room temperature
Acetic anhydrideN-(2,4-dichloroquinolin-8-yl)acetamideHeat or base catalysis
Trifluoroacetic anhydrideN-(2,4-dichloroquinolin-8-yl)-2,2,2-trifluoroacetamideAprotic solvent, often at reduced temperature

Alkylation of the 8-amino group introduces alkyl substituents, transitioning the primary amine to secondary or tertiary amines, and potentially to a quaternary ammonium (B1175870) salt. Direct alkylation with alkyl halides is a common method but can be difficult to control. nih.govuniroma1.it The reaction proceeds via nucleophilic substitution, where the amine attacks the alkyl halide. A significant drawback is that the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to subsequent alkylation events and the formation of a mixture of products (polyalkylation). uniroma1.itrsc.org

To achieve more selective mono-alkylation, reductive amination is a preferred strategy. iipseries.orgwordpress.com This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). iipseries.orgwikipedia.org

Table 2: Comparison of Alkylation Methods

MethodReagentsProductsSelectivity
Direct AlkylationAlkyl halide (e.g., CH₃I)Mixture of secondary amine, tertiary amine, and quaternary ammonium saltLow (prone to polyalkylation)
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Predominantly the mono-alkylated secondary amineHigh (controlled mono-alkylation)

The reaction of primary aromatic amines with nitrosating agents, most commonly nitrous acid (HONO) generated in situ, is a cornerstone of aromatic chemistry. drugfuture.comwikipedia.org When this compound is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid such as hydrochloric acid (HCl) at low temperatures (typically 0–5 °C), the primary amino group is converted into a diazonium salt.

The reactive electrophile in this diazotization reaction is the nitrosonium ion (NO⁺), which is formed from the protonation of nitrous acid. The amine attacks this ion, and a series of proton transfers and water elimination steps lead to the formation of the relatively stable 2,4-dichloroquinoline-8-diazonium cation. This diazonium group is an excellent leaving group (N₂) and serves as a versatile synthetic intermediate that can be substituted by a wide range of nucleophiles in reactions such as the Sandmeyer reaction. drugfuture.com

Table 3: Diazotization of this compound

ReagentsIntermediateProductReaction Name
NaNO₂, HCl (aq)Nitrosonium ion (NO⁺)2,4-Dichloroquinoline-8-diazonium chlorideDiazotization

Oxidation and Reduction Chemistry

The redox chemistry of this compound is influenced by both the electron-rich amino group and the chlorinated heterocyclic ring. The 8-aminoquinoline scaffold is known to be susceptible to oxidation. For instance, the antimalarial drug primaquine, a related 8-aminoquinoline derivative, is believed to exert its effect through metabolic oxidation to quinone-imine intermediates, which can generate reactive oxygen species. This suggests that the 8-amino group in this compound can be oxidized under specific biological or chemical conditions, potentially leading to the formation of nitroso, nitro, or polymeric species.

Conversely, reduction reactions can also be performed. While the aromatic quinoline ring is relatively stable, the chloro substituents can be removed via catalytic hydrogenation (hydrodehalogenation) using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. This process would yield 8-aminoquinoline. Under more forcing conditions, the heterocyclic ring itself can be reduced. A more common related reaction in synthesis is the reduction of a nitro group to form the amine; for example, 8-nitroquinoline (B147351) can be reduced using reagents like tin(II) chloride or catalytic hydrogenation to produce 8-aminoquinoline. wikipedia.org

Table 4: Potential Oxidation and Reduction Reactions

Reaction TypeReagentsPotential Product(s)Notes
OxidationStrong oxidizing agents (e.g., H₂O₂, peroxy acids)Nitroso, Nitro, or polymeric derivativesThe 8-amino group is the likely site of oxidation.
Reduction (Dehalogenation)H₂, Pd/CQuinolin-8-amineRemoval of chlorine atoms.
Reduction (Ring Hydrogenation)H₂, PtO₂ or Rh/C, high pressure1,2,3,4-Tetrahydro-2,4-dichloroquinolin-8-amineSaturation of the pyridine ring.

Cyclization and Ring-Forming Reactions

The structure of this compound, containing a peri-positioned amino group relative to the quinoline nitrogen, is well-suited for the construction of new fused polycyclic aromatic systems. Classic quinoline synthesis reactions can be adapted to build an additional ring onto the existing framework.

A prominent example is the Skraup reaction, which can be used to synthesize phenanthrolines from 8-aminoquinolines. In a hypothetical application to this compound, reaction with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene (B124822) or arsenic acid) would be expected to yield a dichlorinated 1,10-phenanthroline (B135089) derivative. drugfuture.com The reaction proceeds through the in situ dehydration of glycerol to acrolein, which then undergoes a Michael addition with the 8-amino group, followed by electrophilic cyclization onto the C7 position and subsequent oxidation to form the aromatic phenanthroline system. A related synthesis, the Doebner-von Miller reaction, uses α,β-unsaturated aldehydes or ketones to achieve a similar transformation. These reactions provide a powerful route to complex, rigid heterocyclic scaffolds from the this compound precursor.

Table 5: Plausible Cyclization Reaction

Reaction NameReagentsExpected Product
Skraup ReactionGlycerol, H₂SO₄, Oxidizing agent (e.g., nitrobenzene)Dichloro-1,10-phenanthroline derivative
Doebner-von Miller Reactionα,β-Unsaturated carbonyl (e.g., crotonaldehyde)Methyl-dichloro-1,10-phenanthroline derivative

Advanced Structural Elucidation and Spectroscopic Analysis of 2,4 Dichloroquinolin 8 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2,4-Dichloroquinolin-8-amine, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would be employed for a complete structural assignment.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is predicted to display distinct signals corresponding to the five protons on the quinoline (B57606) ring system. The chemical shifts are influenced by the electron-withdrawing effects of the two chlorine atoms and the nitrogen atom in the heterocyclic ring, as well as the electron-donating effect of the amino group on the carbocyclic ring.

The proton at the C3 position is expected to appear as a singlet, as it has no adjacent protons. The protons on the benzene (B151609) moiety (H-5, H-6, and H-7) would form a coupled system. H-5 and H-7 are predicted to be doublets, while H-6 would likely appear as a triplet or a doublet of doublets due to coupling with both H-5 and H-7. The amino (-NH₂) protons would typically appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.3 - 7.5Singlet (s)N/A
H-57.6 - 7.8Doublet (d)J = 8.0 - 9.0
H-67.2 - 7.4Triplet (t) or Doublet of Doublets (dd)J = 7.5 - 8.5
H-77.0 - 7.2Doublet (d)J = 7.0 - 8.0
-NH₂4.5 - 5.5Broad Singlet (br s)N/A

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the quinoline core. The chemical shifts are significantly affected by the attached functional groups. The carbons directly bonded to the chlorine atoms (C-2 and C-4) are expected to be shifted significantly downfield. Conversely, the carbon atom attached to the amino group (C-8) would experience an upfield shift compared to an unsubstituted quinoline ring. Quaternary carbons (C-4a, C-8a) can be identified by their typically lower intensity and the absence of signals in a DEPT-135 experiment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-2150 - 152
C-3122 - 124
C-4147 - 149
C-4a148 - 150
C-5128 - 130
C-6123 - 125
C-7115 - 117
C-8140 - 142
C-8a137 - 139

Advanced Two-Dimensional (2D) NMR Techniques

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, it would show a clear correlation between H-5, H-6, and H-7, confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign the signals for C-3, C-5, C-6, and C-7 by correlating them to their attached protons (H-3, H-5, H-6, and H-7, respectively).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for assigning quaternary carbons. For example, the proton at C-3 would show correlations to C-2, C-4, and C-4a, while the proton at C-5 would show correlations to C-4, C-7, and C-8a. These correlations would allow for the complete and confident assembly of the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC/MS) Analysis

GC/MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The suitability of GC/MS for the analysis of this compound would depend on the compound's volatility and thermal stability. Given its structure, it is likely to be sufficiently volatile and stable for GC analysis, allowing for its separation from impurities or reaction byproducts before entering the mass spectrometer for ionization and detection. This technique would be valuable for confirming the purity of a synthesized sample and obtaining its electron ionization (EI) mass spectrum.

High-Resolution Mass Spectrometry and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of a compound. For this compound, the expected molecular formula is C₉H₆Cl₂N₂.

Table 3: Predicted HRMS Data for this compound

ParameterPredicted Value
Molecular FormulaC₉H₆Cl₂N₂
Monoisotopic Mass211.9908 Da
[M+H]⁺ Ion212.9981 Da

The mass spectrum would exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak ([M]⁺˙) would be accompanied by an [M+2]⁺˙ peak with approximately 65% the intensity of M⁺˙, and an [M+4]⁺˙ peak with about 10% the intensity, arising from the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation pattern under electron ionization would provide further structural confirmation. Key predicted fragmentation steps include:

Loss of a Chlorine Atom: A primary fragmentation pathway would likely be the loss of a chlorine radical, leading to a prominent [M-Cl]⁺ ion.

Loss of HCN: Following the initial loss of chlorine, the quinoline ring could fragment through the elimination of a neutral hydrogen cyanide (HCN) molecule, a common fragmentation pathway for nitrogen-containing heterocyclic compounds.

Other Ring Fragmentations: Further fragmentation of the bicyclic system would lead to smaller, characteristic ions that could be analyzed to support the proposed structure.

Infrared (IR) and Raman Spectroscopy

Expected Vibrational Modes:

Amino (-NH₂) Group Vibrations: As a primary aromatic amine, the 8-amino group is expected to exhibit distinct vibrational modes. Two N-H stretching bands, corresponding to asymmetric and symmetric vibrations, are anticipated in the 3200–3500 cm⁻¹ region of the IR spectrum. wpmucdn.com An N-H scissoring (bending) mode should appear in the 1590–1650 cm⁻¹ range, and an N-H wagging vibration may be observed between 750 and 850 cm⁻¹. spectroscopyonline.com

Quinoline Ring Vibrations: The quinoline core, a bicyclic aromatic system, gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. C=C and C=N stretching vibrations within the rings typically produce a pattern of sharp bands in the 1400–1620 cm⁻¹ region. dergipark.org.tr These bands are often strong in both IR and Raman spectra.

Carbon-Chlorine (C-Cl) Vibrations: The C-Cl stretching vibrations for aryl chlorides typically appear in the 1000–1100 cm⁻¹ region. However, their intensity in IR spectra can be variable. In the lower frequency region, C-Cl bending modes can be observed, typically below 600 cm⁻¹.

The complementary nature of IR and Raman spectroscopy is crucial. While N-H and other polar bond vibrations are often strong in the IR spectrum, the symmetrical vibrations of the aromatic ring system can be particularly intense in the Raman spectrum, providing a more complete picture of the molecular structure. nih.gov

Table 1: Predicted Principal IR and Raman Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
N-H Asymmetric & Symmetric Stretch3200 - 3500Medium to StrongWeak
Aromatic C-H Stretch3000 - 3100MediumStrong
N-H Scissoring (Bending)1590 - 1650StrongMedium
Aromatic C=C and C=N Ring Stretch1400 - 1620Medium to StrongStrong
C-Cl Stretch1000 - 1100StrongMedium
N-H Wagging750 - 850Broad, MediumWeak

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline form. While the specific crystal structure of this compound has not been publicly reported, analysis of closely related 2,4-dichloroquinoline (B42001) derivatives provides a strong basis for predicting its solid-state characteristics.

For instance, the crystal structures of compounds like ethyl 2,4-dichloroquinoline-3-carboxylate and 2,4-dichloro-7,8-dimethylquinoline have been elucidated. nih.govnih.govresearchgate.net These structures reveal that the quinoline ring system is essentially planar. In the solid state, these planar molecules tend to arrange in stacks, often stabilized by weak π–π stacking interactions between the aromatic rings of adjacent molecules, with typical centroid-centroid distances around 3.8 Å. nih.gov

Table 2: Illustrative Crystallographic Parameters from Related Dichloroquinoline Structures

ParameterExample: 2,4-dichloro-7,8-dimethylquinoline nih.govExample: ethyl 2,4-dichloroquinoline-3-carboxylate nih.gov
Chemical FormulaC₁₁H₉Cl₂NC₁₂H₉Cl₂NO₂
Crystal SystemOrthorhombicMonoclinic
Space GroupPbcaP2₁/c
a (Å)20.305411.2343
b (Å)3.99927.2307
c (Å)25.574314.8143
β (°)90108.57
Volume (ų)2076.771141.6

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system is a chromophore that absorbs UV radiation, typically exhibiting multiple absorption bands corresponding to π→π* transitions. The introduction of substituents onto this ring system can significantly modify the absorption characteristics.

In this compound, both the chlorine atoms and the amino group act as auxochromes.

The -NH₂ group is a powerful auxochrome with lone pair electrons (n electrons). It can engage in resonance with the aromatic ring, which generally leads to a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the π→π* transition bands. An n→π* transition, typically of lower intensity, may also be observed.

The -Cl atoms are also auxochromes that can cause modest bathochromic shifts due to their lone pair electrons.

The UV-Vis spectrum of this compound is therefore expected to show complex absorption bands in the UV region, likely extending into the longer UVA wavelengths (near 320-400 nm) due to the combined electronic effects of the amino and chloro substituents on the quinoline chromophore. The exact position and intensity of the absorption maxima (λmax) can be sensitive to solvent polarity, as solvents can stabilize the ground and excited states differently. nih.gov

Theoretical and Computational Investigations of 2,4 Dichloroquinolin 8 Amine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like quinoline (B57606) derivatives to predict a range of properties with a favorable balance of accuracy and computational cost.

Geometry optimization using DFT methods, such as those employing the B3LYP functional with basis sets like 6-311++G(d,p), is a fundamental computational step. This process calculates the molecule's lowest energy conformation, providing key data on bond lengths, bond angles, and dihedral angles. For quinoline derivatives, these calculations help establish the planarity of the ring system and the spatial orientation of substituents.

Electronic structure analysis provides further insights. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify electrophilic and nucleophilic sites, which are key to predicting intermolecular interactions.

Table 1: Illustrative Electronic Properties Calculable via DFT This table presents typical parameters obtained from DFT calculations for quinoline-like structures, not specific experimental values for 2,4-Dichloroquinolin-8-amine.

Parameter Typical Calculated Value Significance
HOMO Energy -6.5 eV Region of electron donation
LUMO Energy -1.5 eV Region of electron acceptance
HOMO-LUMO Gap (ΔE) 5.0 eV Indicator of chemical reactivity and stability

DFT calculations are used to predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Theoretical spectra are generated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes, such as C-H stretching, C=N stretching, and C-Cl vibrations, to the observed spectral bands. To improve the agreement between theoretical and experimental results, calculated frequencies are often uniformly scaled to account for approximations in the computational method and anharmonicity. The potential energy distribution (PED) analysis is also employed to provide a detailed assignment of each vibrational mode.

Hartree-Fock (HF) and Semi-Empirical Computational Methods

Hartree-Fock (HF) is an ab initio method that provides a foundational, albeit less accurate, approximation of the electronic structure by not fully accounting for electron correlation. While computationally more demanding than semi-empirical methods, it serves as a basis for more advanced calculations.

Semi-empirical methods, such as AM1, PM3, and MNDO, are derived from the HF formalism but incorporate empirical parameters to simplify calculations, making them significantly faster. This speed allows for the study of much larger molecular systems. These methods are particularly useful for preliminary geometric optimizations and for generating initial structures for higher-level DFT or ab initio calculations. However, their accuracy is dependent on the molecule being similar to those used in the parameterization database.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a molecule like this compound, MD simulations can explore its conformational space by simulating its behavior in a given environment, such as in a solvent like water or DMSO. These simulations provide insights into the molecule's flexibility, stability, and intermolecular interactions.

Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. By tracking the trajectory of the molecule, MD can reveal preferred conformations and the dynamics of interactions with surrounding solvent molecules, which is crucial for understanding its behavior in solution.

Prediction of Chemical Reactivity and Elucidation of Reaction Mechanisms via Computational Models

Computational models are instrumental in predicting the chemical reactivity of molecules. DFT-based descriptors are often used for this purpose. The HOMO and LUMO energies and their distribution indicate the most likely sites for electrophilic and nucleophilic attack, respectively. Fukui functions and MEP maps provide a more detailed picture of local reactivity within the molecule.

These computational tools can also be used to elucidate reaction mechanisms by mapping the entire potential energy surface of a reaction. This involves calculating the structures and energies of reactants, transition states, intermediates, and products. By identifying the transition state and calculating the activation energy, the feasibility and kinetics of a proposed reaction pathway can be determined, providing valuable guidance for synthetic chemists.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Synthetic Intermediate Properties

Quantitative Structure-Activity Relationship (QSAR) studies are statistical methods that aim to establish a correlation between the chemical structure of a series of compounds and their physical, chemical, or biological properties. For synthetic intermediates like quinoline derivatives, QSAR can be used to predict properties such as reactivity, solubility, or potential biological activity based on calculated molecular descriptors.

In a typical QSAR study, various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for a set of related molecules. Mathematical models are then developed to link these descriptors to an observed property. These models, once validated, can be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of novel derivatives with desired characteristics.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Dimethylquinolines (DMQs)
4-amino-2-methylquinoline (AMQ)
6-bromo-2-methylquinoline (6B2MQ)
2-methyl-8-quinolinol

Investigation of Solvent Effects on Reaction Pathways through Computational Approaches

Information not available in the searched scientific literature.

Applications of 2,4 Dichloroquinolin 8 Amine As a Synthetic Intermediate

Precursor in the Synthesis of Complex Heterocyclic Systems

The compound's structure is particularly amenable to the construction of larger, more complex heterocyclic frameworks. The quinoline (B57606) nucleus itself is a prominent scaffold in numerous biologically active compounds, and the presence of reactive sites on 2,4-dichloroquinolin-8-amine facilitates its elaboration into diverse and novel structures.

The primary application of this compound is in the generation of substituted quinoline libraries. The chlorine atoms at the C2 and C4 positions are susceptible to nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of substituents by reacting the dichloroquinoline with various nucleophiles such as amines, alcohols, and thiols.

Research has shown that the reactivity of the two chlorine atoms can be differentiated, allowing for selective substitution. Generally, the C4 position is more reactive towards nucleophiles than the C2 position. This selective reactivity enables a stepwise functionalization approach. For instance, reaction with one equivalent of a nucleophile can lead to monosubstitution, predominantly at the C4 position, which can then be followed by a reaction with a different nucleophile to functionalize the C2 position. This stepwise approach is crucial for creating asymmetrically substituted quinolines.

Palladium-catalyzed amination reactions have been successfully employed for dichloroquinoline isomers, demonstrating that selective mono- and di-amination can be achieved with various amines. researchgate.net This methodology allows for the synthesis of a broad spectrum of 4-aminoquinoline derivatives, which are scaffolds found in many therapeutic agents. nih.gov The 8-amino group can also be further modified, for example, by acylation or alkylation, adding another layer of diversity to the accessible derivatives. nih.gov

Table 1: Synthesis of Substituted Quinolines from Dichloroquinoline Analogs
Starting MaterialReagent/NucleophileConditionsProduct TypeYieldReference
4,7-DichloroquinolineMono/dialkyl aminesNeat, reflux4-Amino-7-chloroquinolinesVaries nih.gov
4,7-DichloroquinolinePhenols[bmim][PF6], Microwave4-Phenoxy-7-chloroquinolinesGood researchgate.net
4-Chloro-8-tosyloxyquinolineNitrogen and Sulfur NucleophilesVaries4-Amino/4-Thioalkyl-8-hydroxyquinolines>70% researchgate.net
2,4-Dichlorobenzo[h]quinolineNaphth-1-ylamineCuI catalystMono- and di-substituted aminesGood nih.gov

The strategic placement of reactive groups in this compound makes it an excellent precursor for constructing fused polycyclic heterocyclic systems. These reactions often involve intramolecular cyclizations or tandem reactions where the substituents on the quinoline ring react to form new rings.

Naphthyridines: Dichloro-aza-aromatic compounds, such as dichloroquinolines and dichloronaphthyridines, are key intermediates for building more complex fused systems. For example, 2,4-dichloro- nih.govnih.gov-naphthyridine can be synthesized and then selectively functionalized to create substituted naphthyridines. nih.gov Similarly, this compound can serve as a scaffold. By introducing a suitable group at the C4 position via nucleophilic substitution, a subsequent cyclization involving the 8-amino group can lead to the formation of a new ring, resulting in a tetracyclic system containing the naphthyridine core. For instance, reaction with a carboxylic acid under acidic conditions can lead to cyclization, forming dinaphthonaphthyridines from related benzoquinoline intermediates. nih.gov

Thienoquinolines: The synthesis of thieno[2,3-c]quinolines and other isomers often involves the construction of a thiophene ring onto a pre-existing quinoline core. researchgate.net Starting with this compound, one could envision a strategy where a sulfur-containing nucleophile is introduced at the C2 or C4 position. A subsequent reaction, potentially involving the adjacent C3 position or the 8-amino group, could then facilitate the cyclization to form the fused thiophene ring.

The reactivity of the chloro groups on the quinoline ring allows for the attachment of azine (e.g., pyridine) or diazine (e.g., pyrimidine, pyrazole) moieties. This is typically achieved by using amino-substituted azines as nucleophiles in a substitution reaction.

For example, reacting 2,4-dichloroquinoline (B42001) derivatives with aminopyridines or other aminoazines can yield products where the azine ring is linked to the quinoline core via an amino bridge. nih.gov Furthermore, the dichloro functionality can be used to construct a fused pyrimidine or pyrazole ring. The reaction of 2,4-dichloroquinoline-3-carbonitrile with guanidine, for instance, leads to the formation of pyrimido[5,4-c]quinolines. researchgate.net Similarly, reaction with hydrazine can yield pyrazolo[4,3-c]quinolin-4-ones, demonstrating the utility of dichloroquinoline scaffolds in building fused diazine systems. scispace.com

Component in the Development of Functional Organic Molecules

Beyond complex heterocycles for biological applications, this compound is a precursor for molecules designed for materials science and catalysis. Its rigid, aromatic structure and multiple functionalization points are advantageous for creating molecules with specific electronic, optical, or coordinating properties.

Quinoline derivatives are known to possess interesting photophysical properties. Specifically, 8-hydroxyquinoline (B1678124) and its derivatives are classic components in organic light-emitting diodes (OLEDs) due to their ability to form stable, fluorescent metal complexes (like Alq3). researchgate.net While direct applications of this compound in materials are not extensively documented, its role as an intermediate is significant. It provides a pathway to synthesize 8-aminoquinoline (B160924) derivatives with tailored substituents at the C2 and C4 positions. These substituents can be used to tune the electronic properties (e.g., HOMO/LUMO levels), solubility, and solid-state packing of the final molecule, which are critical parameters for performance in organic electronic devices.

The 8-aminoquinoline scaffold is a well-established "privileged" ligand framework in coordination chemistry and asymmetric catalysis. The nitrogen atoms of the quinoline ring and the 8-amino group can act as a bidentate chelate, forming stable complexes with a variety of transition metals.

This compound is a valuable starting material for creating more sophisticated multidentate ligands. The chloro groups at the C2 and C4 positions can be displaced by other donor groups (e.g., pyridyl, phosphino, or alkoxy groups) to increase the denticity of the ligand. This allows for the synthesis of tridentate (N,N,N or N,N,O) or even tetradentate ligands. These custom-designed ligands can then be used to create metal complexes for various catalytic applications, including asymmetric hydrogenation and polymerization. researchgate.netmdpi.com The ability to systematically vary the substituents at the C2 and C4 positions allows for fine-tuning of the steric and electronic environment around the metal center, which is crucial for optimizing catalyst activity and selectivity. mdpi.com

Strategies for Diversity-Oriented Synthesis (DOS) Utilizing this compound

Diversity-Oriented Synthesis (DOS) is a powerful strategy in medicinal chemistry and chemical biology aimed at the efficient generation of structurally diverse small molecules. nih.gov Unlike target-oriented synthesis, which focuses on a single product, DOS seeks to populate chemical space with a wide array of distinct molecular scaffolds. nih.govnih.gov The quinoline framework is a valuable starting point for such syntheses due to its prevalence in bioactive compounds. tandfonline.combenthamscience.com The compound this compound represents a particularly advantageous scaffold for DOS, as it possesses three distinct reactive sites that can be selectively functionalized to rapidly build molecular complexity and diversity.

The core of a DOS strategy utilizing this scaffold lies in the differential reactivity of its functional groups: the chloro substituents at the C4 and C2 positions and the primary amino group at the C8 position. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the one at the C2 position. nih.govresearchgate.net This electronic difference allows for selective and sequential reactions. Furthermore, the amino group at C8 offers an orthogonal site for diversification through a different class of chemical reactions.

A logical and efficient DOS pathway involves a stepwise functionalization, introducing diversity at each stage. This can be conceptualized as a "build/couple/pair" approach where the quinoline core is systematically elaborated.

A. Step 1: Selective Nucleophilic Substitution at the C4 Position

The initial diversification step leverages the higher reactivity of the C4-chloro group. nih.gov Under controlled, mild conditions, this position can be selectively targeted by a wide array of nucleophiles (Library 1: R¹-Nu) while leaving the C2-chloro and C8-amino groups untouched. researchgate.netmdpi.com This regioselectivity is a well-documented phenomenon in 2,4-dichloro-substituted heterocyclic systems. nih.gov

Common nucleophiles for this step include:

O-Nucleophiles: Alcohols and phenols to generate ether linkages.

S-Nucleophiles: Thiols and thiophenols to form thioethers.

N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) to yield 4-aminoquinolines. arkat-usa.orgresearchgate.net

This initial reaction with a library of diverse nucleophiles generates a collection of 2-chloro-4-substituted-quinolin-8-amine intermediates.

B. Step 2: Substitution at the C2 Position

Once the C4 position is functionalized, the less reactive C2-chloro group can be substituted. This typically requires more forcing conditions, such as higher temperatures or microwave irradiation, to facilitate the reaction with a second library of nucleophiles (Library 2: R²-Nu). nih.gov The ability to use different, more vigorous conditions for the second substitution underscores the orthogonal nature of the two chloro groups. This step transforms the initial set of intermediates into a much larger library of 2,4-disubstituted-quinolin-8-amines.

C. Step 3: Derivatization of the C8-Amino Group

The final diversification phase involves the functionalization of the primary amino group at the C8 position. This group can react with a third library of electrophilic reagents (Library 3: R³-X) through various well-established reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines.

Alkylation: Reaction with alkyl halides.

This three-step sequential diversification strategy allows for the exponential growth of a compound library from a single starting scaffold. For instance, reacting the initial scaffold with 10 different R¹ nucleophiles, followed by 10 different R² nucleophiles, and finally 10 different R³ electrophiles would theoretically generate 10 x 10 x 10 = 1,000 unique final products.

The table below summarizes the orthogonal reactivity and potential diversification points of the this compound scaffold.

Reactive SiteRelative ReactivityTypical Reaction ConditionsClass of Reagents (Building Blocks)
C4-Chloro HighMild (e.g., room temp. to moderate heat)Alcohols, Thiols, Amines (R¹-OH, R¹-SH, R¹-NH₂)
C2-Chloro LowForcing (e.g., high temp., microwave)Alcohols, Thiols, Amines (R²-OH, R²-SH, R²-NH₂)
C8-Amino OrthogonalStandard amine chemistryAcyl Halides, Sulfonyl Halides, Aldehydes (R³-COCl, R³-SO₂Cl, R³-CHO)

This strategic approach is illustrated in the following hypothetical library synthesis, demonstrating how diverse building blocks can be systematically incorporated.

Scaffold StageBuilding Block 1 (R¹)Building Block 2 (R²)Building Block 3 (R³)Resulting Structure Class
Intermediate 1 Phenol (C₆H₅OH)--2-Chloro-4-phenoxy-quinolin-8-amine
Intermediate 2 Phenol (C₆H₅OH)Piperidine-4-Phenoxy-2-piperidino-quinolin-8-amine
Final Product Phenol (C₆H₅OH)PiperidineAcetyl ChlorideN-(4-Phenoxy-2-piperidino-quinolin-8-yl)acetamide
Intermediate 1 Ethanethiol (C₂H₅SH)--2-Chloro-4-(ethylthio)-quinolin-8-amine
Intermediate 2 Ethanethiol (C₂H₅SH)Benzylamine-4-(Ethylthio)-2-(benzylamino)-quinolin-8-amine
Final Product Ethanethiol (C₂H₅SH)BenzylamineBenzaldehydeN-Benzyl-4-(ethylthio)-2-(benzylamino)-quinolin-8-amine

Q & A

Q. What are the standard synthetic routes for 2,4-Dichloroquinolin-8-amine, and how can reaction efficiency be optimized?

Methodological Answer:

  • Buchwald-Hartwig Amination : A common method involves coupling halogenated quinoline derivatives with amines using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos). For example, in analogous syntheses, di-(2-picolyl)amine (DPA) was reacted with 8-Aminoquinaldine under reflux in acetonitrile, though deviations (e.g., unexpected color changes) may require alternative pathways .
  • Alkylation : Substitution reactions using alkyl halides or nucleophilic aromatic substitution (SNAr) can introduce amine groups. For instance, alkylation of 8-Aminoquinaldine in MeCN with electrophiles like benzoyl chloride derivatives has been documented, followed by purification via column chromatography .
  • Optimization : Catalyst loading (5–10 mol%), solvent choice (polar aprotic solvents like DMF or MeCN), and temperature (80–120°C) are critical. Reaction monitoring via HPLC-MS is recommended to assess conversion .

Q. How should researchers characterize the structural purity of this compound?

Methodological Answer:

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve bond lengths and angles. This is particularly effective for resolving positional disorder in halogenated quinolines .
  • Spectroscopy : Combine ¹H/¹³C NMR (for functional group confirmation), FT-IR (C-Cl stretches at 550–600 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation.
  • Chromatography : HPLC with UV detection (λ = 254 nm) can assess purity, while GC-MS is suitable for volatile derivatives .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA software to compute electrostatic potential maps, identifying electron-deficient sites (e.g., C-2 and C-4 positions) prone to nucleophilic attack.
  • Molecular Docking : For applications in chelating agents (e.g., chemosensors), simulate interactions with metal ions (e.g., Cu²⁺, Fe³⁺) using AutoDock Vina. This aligns with studies on 8-aminoquinoline derivatives as metal-binding motifs .
  • Kinetic Studies : Employ Eyring plots to compare activation energies for competing reaction pathways (e.g., C-2 vs. C-4 substitution) .

Q. What strategies resolve contradictions in reported reactivity data for halogenated quinoline amines?

Methodological Answer:

  • Cross-Validation : If NMR and X-ray data conflict (e.g., unexpected tautomerism), use alternative techniques like neutron diffraction or solid-state NMR to clarify proton positions .
  • Reaction Reproducibility : Systematically vary conditions (e.g., solvent polarity, base strength) to identify outliers. For example, a failed Buchwald-Hartwig amination (e.g., no conversion in 3 hours) may require switching to Ullmann coupling with CuI .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., Principal Component Analysis) to isolate variables like steric hindrance or electronic effects .

Q. How can this compound be functionalized for targeted applications (e.g., CO₂ capture or chemosensors)?

Methodological Answer:

  • Derivatization : Introduce boronic ester groups via Suzuki-Miyaura coupling for CO₂ absorption studies. Heterocyclic amines with electron-withdrawing groups (e.g., Cl) enhance kinetic reactivity with CO₂, as shown in analogous diamine solvents .
  • Chelator Design : Attach fluorophores (e.g., dansyl chloride) to the amine group via amide bonds, enabling metal-ion detection via fluorescence quenching. This mirrors methodologies for 8-hydroxyquinoline sensors .
  • Stability Testing : Evaluate degradation under oxidative conditions (e.g., H₂O₂ exposure) via accelerated aging studies, monitored by TGA and FT-IR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.